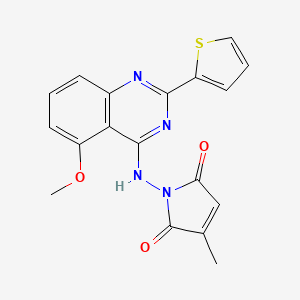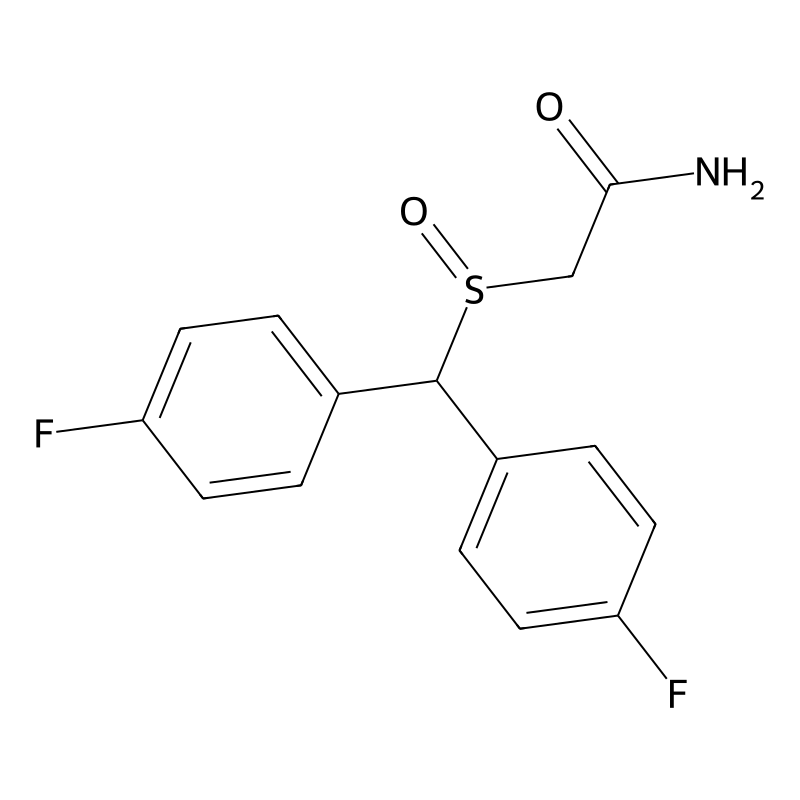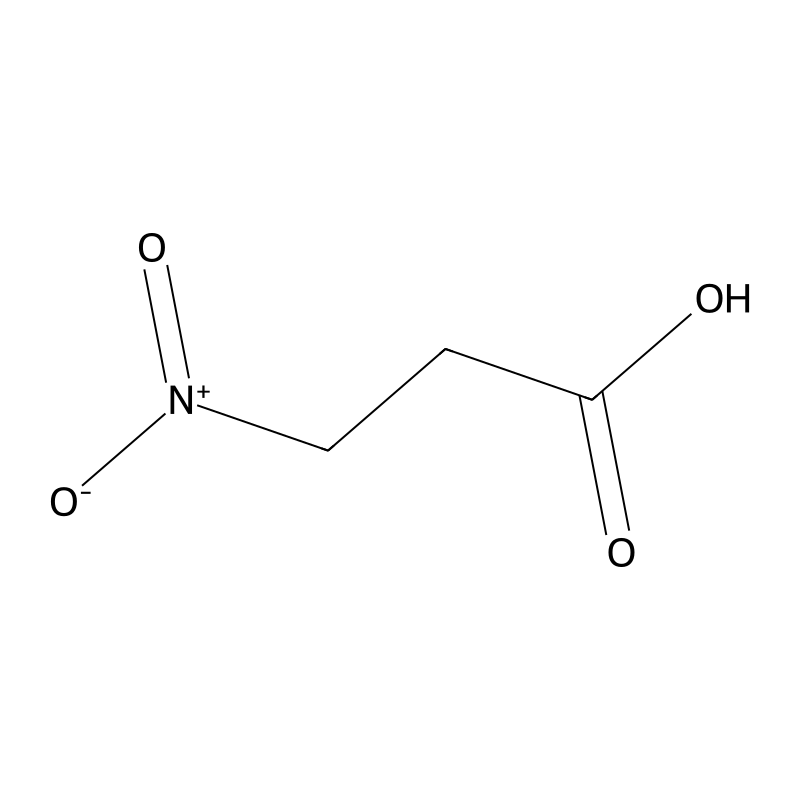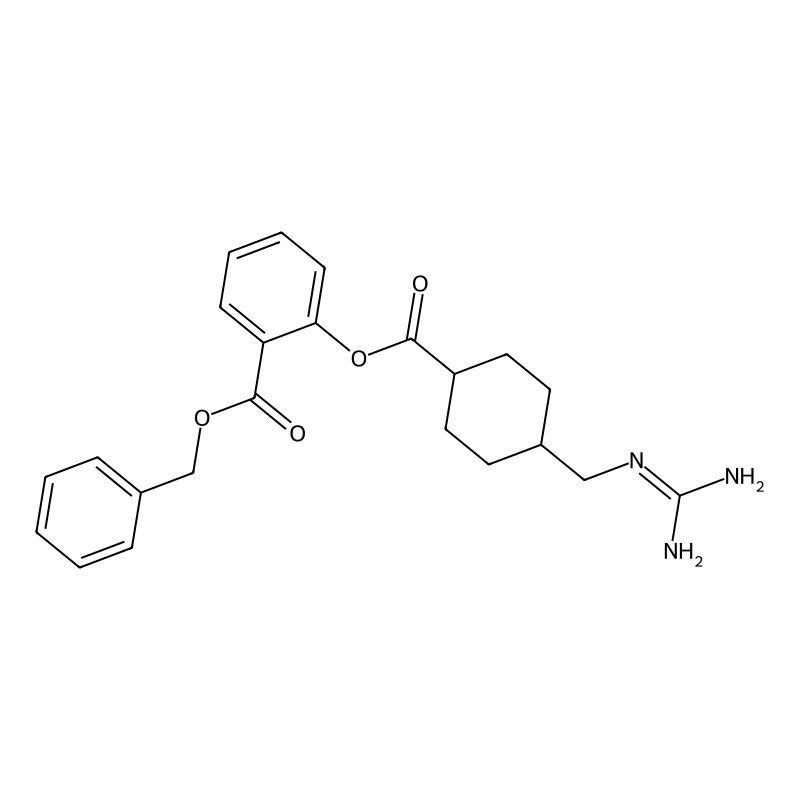SPC 839

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
SPC 839, known chemically as 2-[(4-methylphenyl)thio]-N-(4-pyridinyl)-N'-(4-pyrimidinyl)hydrazine-1-carboxamide, is a small molecule compound with the CAS number 219773-55-4. It is recognized primarily for its role as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 signaling pathways. These pathways are crucial in various cellular processes, including inflammation, cell proliferation, and apoptosis. SPC 839 has garnered attention due to its potential therapeutic applications in treating diseases characterized by aberrant activation of these pathways, such as cancer and inflammatory disorders .
SPC 839 functions by inhibiting specific kinases involved in the signaling cascades of activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells. The compound exhibits a high affinity for IκB kinase beta (IKK-2), with an IC50 value of approximately 0.008 μM, indicating its potency in blocking the phosphorylation events that activate these transcription factors . The inhibition of these kinases prevents the translocation of transcription factors to the nucleus, thereby reducing the expression of target genes associated with inflammation and tumorigenesis.
The biological activity of SPC 839 is primarily linked to its ability to modulate inflammatory responses and cellular proliferation. By inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1, SPC 839 can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . Furthermore, studies have indicated that SPC 839 may enhance the permeability of certain cellular membranes, facilitating better drug delivery and efficacy in therapeutic applications .
SPC 839 can be synthesized through a multi-step organic synthesis process involving the coupling of various aromatic and heterocyclic compounds. The general synthetic route includes:
- Formation of Hydrazine Derivative: Reacting a suitable hydrazine precursor with an appropriate carboxylic acid to form the hydrazine-1-carboxamide structure.
- Thioether Formation: Introducing a thioether group via nucleophilic substitution on an activated aromatic ring.
- Pyridine and Pyrimidine Substitution: Incorporating pyridine and pyrimidine moieties through electrophilic aromatic substitution or coupling reactions.
The detailed reaction conditions, including temperature, solvents, and catalysts, are critical for optimizing yield and purity .
SPC 839 has potential applications in various fields, including:
- Cancer Therapy: By inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, SPC 839 may reduce tumor growth and metastasis.
- Anti-inflammatory Treatments: The compound's ability to downregulate pro-inflammatory cytokines positions it as a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Drug Development: Its favorable pharmacokinetic properties make SPC 839 a valuable lead compound for developing new therapeutics targeting similar pathways.
Interaction studies have demonstrated that SPC 839 effectively competes with other substrates at the binding sites of IKK-2 and related kinases. This competitive inhibition is crucial for understanding its mechanism of action against various diseases involving dysregulated signaling pathways. Moreover, studies have shown that SPC 839 can alter gene expression profiles associated with inflammatory responses, indicating its potential role in modulating immune system activity .
SPC 839 shares structural and functional similarities with several other compounds that also target nuclear factor kappa-light-chain-enhancer of activated B cells or activator protein 1 pathways. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Mechanism of Action | Unique Features |
|---|---|---|---|
| SPC 839 | 219773-55-4 | IKK-2 Inhibitor | High potency (IC50 = 0.008 μM) |
| Selinexor | 163521-12-8 | XPO1 Inhibitor | Targets exportin-1 for nuclear transport inhibition |
| Curcumin | 458-37-7 | NF-kB Inhibitor | Natural compound with anti-inflammatory properties |
| Bay 11-7085 | 19563-10-7 | IKK Inhibitor | Non-selective IKK inhibitor |
| Parthenolide | 20554-84-1 | NF-kB Inhibitor | Derived from natural sources; anti-cancer properties |
SPC 839's specificity for IKK-2 over other kinases distinguishes it from some broader-spectrum inhibitors like Bay 11-7085, making it a promising candidate for targeted therapies with potentially fewer side effects .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Dates
2: Ye N, Ding Y, Wild C, Shen Q, Zhou J. Small molecule inhibitors targeting activator protein 1 (AP-1). J Med Chem. 2014 Aug 28;57(16):6930-48. doi: 10.1021/jm5004733. Epub 2014 May 27. PubMed PMID: 24831826; PubMed Central PMCID: PMC4148154.
3: Park CH, Lee C, Yang JS, Joe BY, Chun K, Kim H, Kim HY, Kang JS, Lee JI, Kim MH, Han G. Discovery of thienopyrimidine-based FLT3 inhibitors from the structural modification of known IKKβ inhibitors. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2655-60. doi: 10.1016/j.bmcl.2014.04.058. Epub 2014 Apr 24. PubMed PMID: 24813730.








